

Application Notes and Protocols: Wedelolactone Treatment for Parthenogenetically Activated Porcine Embryos

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Compound of Interest

Compound Name: **Wedelolactone**

Cat. No.: **B1682273**

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These application notes provide a comprehensive overview of the use of **wedelolactone** (WDL) to enhance the development of parthenogenetically activated (PA) porcine embryos. The protocols and data presented are based on published research and are intended to serve as a guide for researchers in the field.

Introduction

Wedelolactone, a natural compound extracted from *Eclipta prostrata* L., has demonstrated significant potential in improving the developmental outcomes of parthenogenetically activated porcine embryos.^{[1][2][3]} Research indicates that WDL supplementation during in vitro culture can increase blastocyst formation rates, enhance mitochondrial activity, and reduce cellular stress.^{[1][2][3][4]} These beneficial effects are primarily attributed to its ability to mitigate oxidative stress and inhibit autophagy through the regulation of the NRF2 signaling pathway.^{[1][2][3][4]}

Key Findings and Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of **wedelolactone** on porcine parthenogenetic embryo development.

Table 1: Effect of **Wedelolactone** Concentration on Blastocyst Formation Rate

WDL Concentration (nM)	Blastocyst Rate on Day 6 (%)	Blastocyst Rate on Day 7 (%)
0 (Control)	15.4	20.1
0.25	18.2	24.5
2.5	25.6	33.8
25	17.9	23.7

Data adapted from Wang et al., 2022.[\[1\]](#)[\[2\]](#)

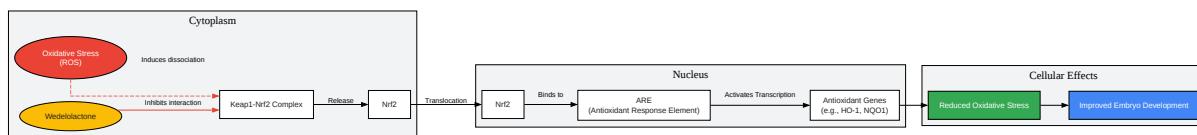
Table 2: Cellular and Molecular Effects of 2.5 nM **Wedelolactone** Treatment

Parameter	Control Group	WDL-Treated Group (2.5 nM)	Outcome
Reactive Oxygen Species (ROS) Level (Relative Fluorescence)	~1.0	~0.6	Reduced ROS
Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio)	~1.0	~1.8	Increased Mitochondrial Activity
Total Cell Number per Blastocyst	~35	~45	Increased Proliferation
Apoptotic Index (TUNEL) (%)	~8.5	~4.0	Reduced Apoptosis
Autophagy Level (LC3 Puncta per Blastocyst)	~15	~8	Reduced Autophagy

Data interpretation based on graphical representations in Wang et al., 2022.[\[1\]](#)

Signaling Pathway

Wedelolactone's beneficial effects on porcine embryo development are primarily mediated through the Keap1/Nrf2/ARE signaling pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. **Wedelolactone** is believed to disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE). This leads to the transcription of antioxidant genes, thereby reducing oxidative stress.



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Caption: **Wedelolactone**'s mechanism of action via the Nrf2 pathway.

Experimental Protocols

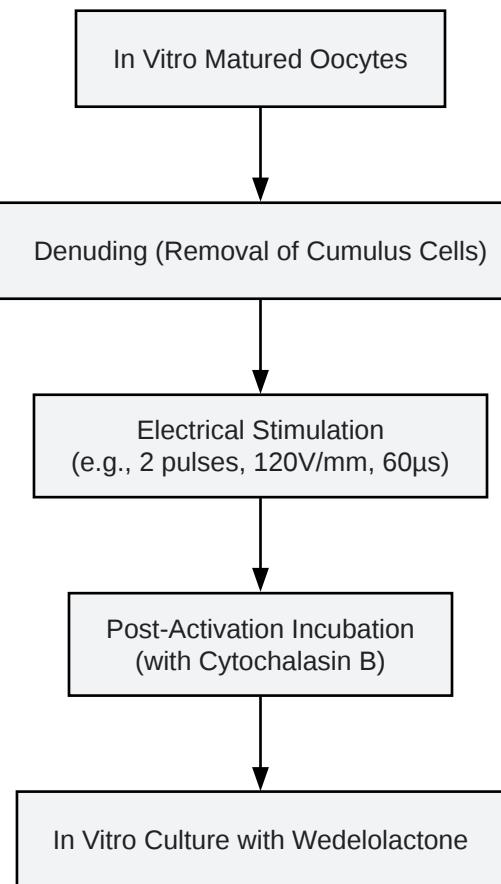
The following are detailed protocols for the key experiments involved in the treatment of parthenogenetically activated porcine embryos with **wedelolactone**.

Oocyte In Vitro Maturation (IVM)

- Oocyte Collection: Aspirate cumulus-oocyte complexes (COCs) from 3-6 mm antral follicles of slaughterhouse-derived porcine ovaries.
- Maturation Medium: Use a suitable IVM medium, such as TCM-199, supplemented with porcine follicular fluid, cysteine, EGF, hCG, and PMSG.
- Maturation Conditions: Culture the COCs in groups of 50-60 in 500 μ L of maturation medium covered with mineral oil at 38.5°C in a humidified atmosphere of 5% CO₂ for 42-44 hours.

Parthenogenetic Activation (PA)

- Denuding: After IVM, remove cumulus cells by gentle pipetting in the presence of hyaluronidase.
- Activation Stimulus:
 - Wash mature oocytes (with the first polar body extruded) in an activation medium (e.g., 0.3 M mannitol solution with 0.01 mM CaCl₂ and 0.05 mM MgCl₂).
 - Place oocytes between the electrodes of an electroporation chamber.
 - Apply two DC pulses of 120 V/mm for 60 µs each.[\[4\]](#)
- Post-Activation Culture:
 - Immediately transfer the activated oocytes to a culture medium (e.g., Porcine Zygote Medium-5, PZM-5) supplemented with 5-7.5 µg/mL cytochalasin B.
 - Incubate for 3-4 hours at 38.5°C in a humidified atmosphere of 5% CO₂.[\[4\]](#)[\[5\]](#)



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Caption: Workflow for parthenogenetic activation of porcine oocytes.

In Vitro Culture (IVC) with Wedelolactone

- Stock Solution Preparation:
 - Dissolve **wedelolactone** in DMSO to create a high-concentration stock solution (e.g., 100 mM).[2]
 - Prepare an intermediate stock by diluting the DMSO stock in ddH₂O to 1 mM.[2]
- Working Solution Preparation:
 - Further dilute the intermediate stock in the IVC medium (e.g., PZM-5 supplemented with 4 mg/mL BSA) to the desired final concentrations (0, 0.25, 2.5, and 25 nM).[2]

- Embryo Culture:
 - After the post-activation incubation with cytochalasin B, thoroughly wash the embryos in the IVC medium.
 - Culture groups of approximately 40 embryos in 500 μ L of the prepared IVC medium containing the respective **wedelolactone** concentrations.[2]
 - Incubate at 38.5°C in a humidified atmosphere of 5% CO₂ for up to 7 days.[2]
- Developmental Assessment:
 - Evaluate cleavage rates at 48 hours post-activation.
 - Assess blastocyst formation rates on days 6 and 7 of culture.

Conclusion

The use of **wedelolactone**, particularly at a concentration of 2.5 nM, presents a promising and reproducible method for enhancing the in vitro development of parthenogenetically activated porcine embryos.[1][2][4] The underlying mechanism involving the Nrf2 signaling pathway highlights its role as a potent antioxidant, which is crucial for mitigating the stressful conditions of in vitro culture. These protocols and data provide a solid foundation for researchers aiming to improve the efficiency of porcine embryo production for various applications, including biomedical research and agriculture.

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